4-Nitro-2,3-dihydro-1H-inden-1-OL

Description

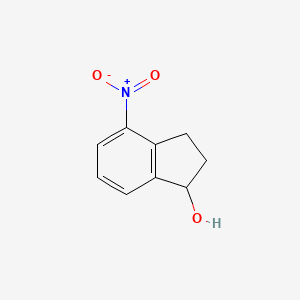

Structure

3D Structure

Properties

IUPAC Name |

4-nitro-2,3-dihydro-1H-inden-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c11-9-5-4-6-7(9)2-1-3-8(6)10(12)13/h1-3,9,11H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZMRRYRIKGREQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1O)C=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Nitro 2,3 Dihydro 1h Inden 1 Ol

Strategies for Racemic Synthesis of 4-Nitro-2,3-dihydro-1H-inden-1-OL

Racemic synthesis provides the target compound as an equal mixture of both enantiomers. These methods are often valued for their simplicity, scalability, and cost-effectiveness.

Reduction of 4-Nitro-2,3-dihydro-1H-inden-1-one and Related Precursors

The most direct and common method for synthesizing racemic this compound is the reduction of the corresponding ketone, 4-Nitro-2,3-dihydro-1H-inden-1-one (also known as 4-nitro-1-indanone). This transformation targets the carbonyl group while leaving the nitro group on the aromatic ring intact.

A variety of reducing agents can be employed for this purpose. Sodium borohydride (B1222165) (NaBH₄) is a frequently used reagent due to its mild nature and chemoselectivity, effectively reducing the ketone without affecting the nitro functionality. The reaction is typically carried out in an alcoholic solvent such as methanol (B129727) or ethanol (B145695) at room temperature. Other reducing systems, including catalytic hydrogenation with specific catalysts that show selectivity for the carbonyl group over the nitro group under controlled conditions, can also be utilized.

Table 1: Representative Conditions for Racemic Reduction

| Precursor | Reducing Agent | Solvent | Typical Yield |

| 4-Nitro-2,3-dihydro-1H-inden-1-one | NaBH₄ | Methanol | Good to high |

| 4-Nitro-2,3-dihydro-1H-inden-1-one | H₂, Pd/C | Ethanol | Variable |

Note: Yields are dependent on specific reaction conditions such as temperature, reaction time, and stoichiometry.

Electrophilic Nitration Approaches to Indanol Derivatives

An alternative racemic strategy involves introducing the nitro group onto a pre-existing indanol scaffold through electrophilic aromatic substitution. Starting with 2,3-dihydro-1H-inden-1-ol (1-indanol), a nitrating agent is used to install the nitro group onto the aromatic ring.

Table 2: General Conditions for Electrophilic Nitration

| Substrate | Reagents | Key Intermediate |

| 2,3-dihydro-1H-inden-1-ol | HNO₃, H₂SO₄ | Nitronium ion (NO₂⁺) |

Alternative and Emerging Synthetic Pathways to the 4-Nitroindanol Skeleton

Research into novel synthetic methods has led to alternative pathways for constructing the 4-nitroindanol framework. These can include multi-component reactions where the ring system and its functionalities are assembled in a single pot. For instance, strategies involving the reaction of nitro-substituted building blocks that undergo cyclization to form the indene (B144670) core have been explored. nih.gov

Some emerging methods focus on the functionalization of indene derivatives. For example, a nitro group can be introduced through radical reactions or other advanced organic transformations. While not yet standard, these methods represent an active area of research aimed at providing more efficient or versatile routes to substituted indanols. nih.gov

Enantioselective Synthetic Routes to this compound

For applications where a specific stereoisomer is required, enantioselective synthesis is necessary. These methods produce the alcohol with a preference for one of the two enantiomers, (R) or (S).

Asymmetric Catalytic Reduction Methodologies (e.g., CBS reduction)

Asymmetric catalytic reduction of the prochiral ketone, 4-Nitro-2,3-dihydro-1H-inden-1-one, is the most prominent and effective method for producing enantiomerically enriched this compound. The Corey-Bakshi-Shibata (CBS) reduction is a premier example of this approach. wikipedia.org

This reaction utilizes a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like proline. nrochemistry.comalfa-chemistry.com The catalyst coordinates with a borane (B79455) reagent (e.g., borane-tetrahydrofuran (B86392) complex, BH₃·THF, or borane-dimethyl sulfide (B99878) complex, BH₃·SMe₂) and the ketone substrate. wikipedia.orgyoutube.com This ternary complex facilitates the stereoselective transfer of a hydride from the borane to one face of the carbonyl group, dictated by the chirality of the catalyst. nrochemistry.comyoutube.com By selecting the appropriate enantiomer of the CBS catalyst, one can selectively synthesize either the (R)- or (S)-enantiomer of the final alcohol product with high levels of enantiomeric excess (ee), often exceeding 95%. alfa-chemistry.com The reaction must be conducted under anhydrous conditions, as water can negatively impact the enantioselectivity. nrochemistry.comyoutube.com

Table 3: Typical CBS Reduction for Enantioselective Synthesis

| Substrate | Catalyst | Reducing Agent | Product Configuration | Typical ee (%) |

| 4-Nitro-2,3-dihydro-1H-inden-1-one | (S)-Me-CBS-oxazaborolidine | BH₃·THF | (S)-alcohol | >95 |

| 4-Nitro-2,3-dihydro-1H-inden-1-one | (R)-Me-CBS-oxazaborolidine | BH₃·THF | (R)-alcohol | >95 |

Chiral Auxiliary-Mediated Synthetic Strategies

Chiral auxiliary-mediated synthesis is another powerful strategy for achieving asymmetry. In this approach, a prochiral starting material is covalently bonded to a single-enantiomer chiral auxiliary. wikipedia.orgsigmaaldrich.com This auxiliary then directs the stereochemical outcome of a subsequent reaction before being cleaved to yield the enantiomerically enriched product. wikipedia.org

For the synthesis of this compound, this could involve attaching a chiral auxiliary, such as a chiral oxazolidinone, to a precursor molecule. nih.gov For example, an asymmetric aldol (B89426) reaction or an alkylation could be used to set the desired stereocenter. nih.govnih.gov Following the key stereochemistry-defining step, the auxiliary is removed, and subsequent chemical transformations would be performed to complete the synthesis of the target molecule. While this method is versatile, it often requires more synthetic steps (attachment and removal of the auxiliary) compared to catalytic asymmetric methods. wikipedia.org

Chiral Resolution Techniques Applied to this compound

While specific studies detailing the chiral resolution of this compound are not extensively documented in publicly accessible literature, established methodologies for resolving structurally similar chiral alcohols, particularly aromatic and nitro-substituted analogues, provide a clear framework for its enantiomeric separation. The principal techniques applicable include enzymatic kinetic resolution, chiral chromatography, and classical resolution via diastereomeric salt formation.

Enzymatic Kinetic Resolution (EKR)

Enzymatic kinetic resolution is a powerful and widely used technique that leverages the stereoselectivity of enzymes, most commonly lipases, to differentiate between the two enantiomers of a racemic alcohol. The process typically involves the enantioselective acylation of the alcohol using an acyl donor, where one enantiomer reacts significantly faster than the other, allowing for their separation.

Lipases such as Candida antarctica lipase (B570770) B (CAL-B), often immobilized as Novozym 435, and lipases from Pseudomonas cepacia (PCL) and Pseudomonas fluorescens have demonstrated high efficacy in resolving various aromatic alcohols. nih.gov The reaction involves transesterification, where the enzyme selectively transfers an acyl group from a donor (e.g., vinyl acetate (B1210297), isopropenyl acetate) to one of the alcohol enantiomers.

For instance, the kinetic resolution of related Morita-Baylis-Hillman adducts derived from p-nitrobenzaldehyde using CAL-B resulted in excellent enantiomeric excess (ee) values greater than 99%. nih.gov This highlights the suitability of lipase-catalyzed acylation for substrates containing a nitroaromatic moiety. The unreacted alcohol enantiomer and the newly formed ester enantiomer can then be separated using standard chromatographic techniques.

The general reaction scheme for lipase-catalyzed kinetic resolution is as follows: (R,S)-4-Nitro-2,3-dihydro-1H-inden-1-ol + Acyl Donor ---(Lipase)--> (R)-4-Nitro-2,3-dihydro-1H-inden-1-yl acetate + (S)-4-Nitro-2,3-dihydro-1H-inden-1-ol

The efficiency of the resolution is determined by the enantioselectivity (E-value) of the enzyme under specific conditions, including the choice of enzyme, acyl donor, solvent, and temperature.

Interactive Data Table: Lipase Screening for Kinetic Resolution of Analogous Aromatic Alcohols

| Enzyme | Substrate Type | Acyl Donor | Solvent | Enantioselectivity (E-value) | Product ee (%) |

| P. cepacia Lipase (PCL) | MBH Acetate (5a) | Water (Hydrolysis) | Toluene/Buffer | 53 | 92 |

| P. fluorescens Lipase | MBH Acetate (5b) | Water (Hydrolysis) | Toluene/Buffer | >200 | 98 |

| Novozym 435 (CAL-B) | MBH Butyrate (6b) | Water (Hydrolysis) | Toluene/Buffer | 79 | 96 |

| Candida rugosa Lipase | 1-(isopropylamine)-3-phenoxy-2-propanol | Isopropenyl Acetate | Toluene/[EMIM][BF4] | 67.5 | 96.2 |

Note: Data is based on the resolution of structurally related Morita-Baylis-Hillman (MBH) acetates/butyrates and a propranolol (B1214883) analogue, demonstrating the potential of these enzymes for resolving nitro-substituted aromatic alcohols. nih.govmdpi.com

Chiral Column Chromatography

Chiral High-Performance Liquid Chromatography (HPLC) is a direct and highly effective analytical and preparative method for separating enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation.

For nitroaromatic compounds, polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188), are often highly effective. A pertinent example is the successful resolution of (±)-4-nitropropranolol and (±)-7-nitropropranolol. nih.govmdpi.comnih.gov The separation was achieved using a Kromasil 5-Amycoat column, a polysaccharide-based CSP. nih.gov The mobile phase consisted of a mixture of n-hexane and isopropanol (B130326) with a small amount of an amine modifier like diethylamine (B46881) (DEA), which is common for improving peak shape and resolution of basic or acidic compounds. nih.gov This methodology is directly translatable to the resolution of this compound.

Data Table: Chromatographic Conditions for Resolution of Analogous Nitroaromatic Alcohols

| Parameter | Condition |

| Compound | (±)-4-nitropropranolol |

| Technique | Preparative Chiral HPLC |

| Stationary Phase | Kromasil 5-Amycoat (150 mm × 21.2 mm, 5 µm) |

| Mobile Phase | n-Hexane / Isopropanol (86:14 v/v) + 0.1% Diethylamine |

| Detection | UV at 254 and 280 nm |

| Outcome | Baseline separation of enantiomers with high purity (>98% ee) |

Source: Data from the resolution of (±)-4-nitropropranolol, a structurally related compound. nih.gov

Classical Resolution by Diastereomeric Salt Crystallization

This classical method involves reacting the racemic alcohol with an enantiomerically pure chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. wikipedia.org Since diastereomers have different physical properties, they can often be separated by fractional crystallization.

For the resolution of an alcohol like this compound, common chiral resolving agents would include enantiopure acids such as:

(R)- or (S)-Mandelic acid

(+)- or (-)-Tartaric acid derivatives (e.g., Di-p-toluoyltartaric acid)

(R)- or (S)-Camphorsulfonic acid

The reaction would proceed as follows, forming diastereomeric esters: (R,S)-4-Nitro-2,3-dihydro-1H-inden-1-ol + (R)-Chiral Acid → (R,R)-Diastereomeric Ester + (S,R)-Diastereomeric Ester

One of the diastereomeric esters will typically have lower solubility in a given solvent and will crystallize out of the solution. After separation by filtration, the pure diastereomer is hydrolyzed to yield the enantiomerically pure alcohol and the chiral auxiliary, which can often be recovered and reused. wikipedia.org The success of this method is contingent on finding a suitable combination of resolving agent and solvent that provides good discrimination in solubility between the two diastereomers.

Chemical Reactivity and Transformation Studies of 4 Nitro 2,3 Dihydro 1h Inden 1 Ol

Reactions at the Hydroxyl Moiety of 4-Nitro-2,3-dihydro-1H-inden-1-OL

The hydroxyl group is a primary site for reactions, enabling oxidation to ketones and various derivatizations.

Oxidation Pathways to Indanone Derivatives

The secondary alcohol in this compound can be oxidized to the corresponding ketone, 4-nitro-2,3-dihydro-1H-inden-1-one. This transformation is a key step in the synthesis of various indanone derivatives, which are important precursors for biologically active molecules. sacredheart.eduresearchgate.net Common oxidizing agents for this conversion include chromium-based reagents like chromium trioxide. sacredheart.edu The resulting 4-nitroindanone can then be used in further synthetic steps. For instance, it can undergo amination to produce compounds like (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile, an important intermediate for neurodegenerative disease treatments. ajpamc.com

| Starting Material | Reagent | Product | Application of Product |

| This compound | Chromium trioxide | 4-Nitro-2,3-dihydro-1H-inden-1-one | Intermediate for biologically active molecules |

| 4-Nitroindanone | Transaminase enzymes | (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile | Intermediate for neurodegenerative disease treatments |

Derivatization Reactions and Functional Group Interconversions (e.g., etherification, esterification)

The hydroxyl group of this compound can undergo various derivatization reactions, such as etherification and esterification, to yield a range of functionalized indane derivatives. solubilityofthings.comnih.gov These reactions are examples of functional group interconversions, which are fundamental in organic synthesis for modifying the properties and reactivity of molecules. solubilityofthings.comub.eduwikipedia.orgimperial.ac.uk

Etherification: The formation of ethers from alcohols can be achieved under various conditions. For instance, reacting the alcohol with an alkyl halide in the presence of a base can yield the corresponding ether. nih.gov

Esterification: Esters can be synthesized by reacting the alcohol with a carboxylic acid or its derivative, often in the presence of an acid catalyst. solubilityofthings.comresearchgate.net

These derivatization reactions are crucial for creating a library of compounds with diverse structures and potential applications.

Transformations of the Nitro Group on the Indane Core

The nitro group is a versatile functional handle that can be transformed into other functional groups or used to influence the reactivity of the aromatic ring.

Chemoselective Reduction to Amino Derivatives

The nitro group of this compound can be selectively reduced to an amino group, yielding 4-amino-2,3-dihydro-1H-inden-1-ol. This transformation is significant as the resulting aminoindanol (B8576300) derivatives are valuable building blocks in medicinal chemistry. google.comresearchgate.netnih.govlookchem.com Chemoselective reduction is crucial to avoid the reduction of other functional groups present in the molecule. nih.govrsc.orgrsc.orgresearchgate.net Various reducing agents can be employed, with catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) being a common method. Iron-based catalysts in the presence of a silane (B1218182) reductant have also been shown to be effective for the chemoselective reduction of nitroarenes. nih.gov

| Starting Material | Reagent/Catalyst | Product | Significance of Product |

| This compound | Pd/C, H₂ | 4-Amino-2,3-dihydro-1H-inden-1-ol | Building block for pharmaceuticals |

| Nitroarenes | Iron(III) complex, triethoxysilane | Anilines | High chemoselectivity |

Reactions Involving the Nitro Group as a Strategic Functional Handle

The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring, making it a strategic functional handle in organic synthesis. cymitquimica.comresearchgate.net It deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution. This property can be exploited to introduce various substituents onto the indane core.

Reactivity of the 2,3-Dihydro-1H-indene Core

The indane core itself, a fused bicyclic system, provides a rigid scaffold for the functional groups. The reactivity of the core is influenced by the substituents present. The reaction of indane with nitric acid in acetic anhydride (B1165640) can lead to the formation of adducts like cis- and trans-5-acetoxy-7a-nitro-5,7-dihydroindane, in addition to the expected nitrated products. cdnsciencepub.com This indicates that the dihydroindene core can undergo addition reactions under certain conditions.

Further Electrophilic Aromatic Substitution (beyond nitration)

The aromatic ring of this compound is significantly deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitro group at the C-4 position. This deactivation, combined with the directing effects of the existing substituents, makes further substitution challenging. The nitro group typically directs incoming electrophiles to the meta positions (C-5 and C-7), while the alkyl portion of the indane system directs to ortho and para positions (C-5 and C-7).

Scientific literature does not extensively report on further electrophilic aromatic substitution reactions such as halogenation, sulfonation, or Friedel-Crafts reactions performed directly on this compound. The strong deactivating effect of the nitro group generally necessitates harsh reaction conditions, which can lead to degradation or unwanted side reactions. libretexts.orglumenlearning.com Studies on the nitration of indane itself show that attack at the 4-position is less favored than at the 5-position, suggesting that introducing further substituents onto the already nitrated ring is synthetically difficult. cdnsciencepub.com

Modifications and Ring Transformations of the Alicyclic Portion

The alicyclic portion of this compound is amenable to several chemical modifications, primarily involving the hydroxyl and methylene (B1212753) groups of the five-membered ring.

One of the primary synthetic routes to this compound involves the reduction of the corresponding ketone, 4-nitro-2,3-dihydro-1H-inden-1-one. This transformation can be achieved using various reducing agents. For instance, sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) is effective for this reduction. Asymmetric reduction to yield specific enantiomers, such as (R)- or (S)-4-Nitro-2,3-dihydro-1H-inden-1-ol, can be accomplished using a borane (B79455) dimethyl sulfide (B99878) complex (BH₃·SMe₂) in the presence of a chiral oxazaborolidine catalyst, like (R)- or (S)-CBS.

Further transformations of the hydroxyl group have been documented. A notable reaction is its reductive removal (deoxygenation). The treatment of a similar substrate, 7-fluoro-4-nitro-2,3-dihydro-1H-inden-1-ol, with triethylsilane (Et₃SiH) in trifluoroacetic acid (TFA) results in the reduction of the hydroxyl group to a methylene group, yielding the corresponding 4-nitro-7-fluoro-indane. google.com This suggests that this compound could likely undergo a similar deoxygenation.

Additionally, the alicyclic ring can undergo elimination reactions. The formation of 2-methylene-4-nitro-2,3-dihydro-1H-inden-1-ol has been reported, indicating a dehydration reaction that modifies the cyclopentene (B43876) ring structure. google.com

Table 1: Selected Reactions of the Alicyclic Portion of 4-Nitro-1-indanone and 4-Nitro-1-indanol Derivatives

| Starting Material | Reagent(s) | Product | Reaction Type |

| 4-Nitro-2,3-dihydro-1H-inden-1-one | NaBH₄, MeOH | This compound | Ketone Reduction |

| 4-Nitro-2,3-dihydro-1H-inden-1-one | BH₃·SMe₂, (S)-CBS | (R)-4-Nitro-2,3-dihydro-1H-inden-1-ol | Asymmetric Ketone Reduction |

| 4-Nitro-2,3-dihydro-1H-inden-1-one | BH₃·SMe₂, (R)-CBS | (S)-4-Nitro-2,3-dihydro-1H-inden-1-ol | Asymmetric Ketone Reduction |

| 7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-ol | Et₃SiH, TFA | 7-Fluoro-4-nitro-indane | Deoxygenation |

Mechanistic Investigations of Key Transformations

While dedicated, in-depth mechanistic studies for every transformation of this compound are not extensively published, the mechanisms can be understood from well-established chemical principles.

The reduction of the precursor ketone , 4-nitro-2,3-dihydro-1H-inden-1-one, by sodium borohydride follows a standard nucleophilic addition mechanism. The hydride ion (H⁻) from NaBH₄ acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is followed by protonation of the resulting alkoxide by the solvent (methanol) to yield the final alcohol product. In the case of asymmetric reduction using a CBS catalyst, the borane is coordinated by the chiral catalyst, which then delivers the hydride to the ketone in a stereocontrolled manner, leading to an excess of one enantiomer.

The deoxygenation with triethylsilane and a strong acid like TFA likely proceeds through an Sɴ1-type mechanism. The hydroxyl group is first protonated by the acid, forming a good leaving group (water). Departure of water generates a secondary benzylic carbocation at the C-1 position. This carbocation is resonance-stabilized by the adjacent benzene (B151609) ring. Subsequently, a hydride is transferred from triethylsilane to the carbocation, yielding the deoxygenated indane product. google.com

The mechanism for the formation of 2-methylene-4-nitro-2,3-dihydro-1H-inden-1-ol from a related precursor likely involves a Mannich-type reaction followed by elimination. The reaction with paraformaldehyde and diisopropylamine (B44863) in the presence of trifluoroacetic acid suggests the in-situ formation of an Eschenmoser-like salt or a related iminium ion. This electrophilic species would react with an enol or enolate form of the precursor, leading to an intermediate that subsequently undergoes elimination to form the exocyclic double bond. google.com

Stereochemical Research on 4 Nitro 2,3 Dihydro 1h Inden 1 Ol

Analysis of Enantiomeric Purity and Absolute Configuration Determination

The enantiomeric purity of 4-Nitro-2,3-dihydro-1H-inden-1-OL is a crucial parameter, typically determined using chiral high-performance liquid chromatography (HPLC). This technique allows for the separation and quantification of the two enantiomers, (1R)- and (1S)-4-Nitro-2,3-dihydro-1H-inden-1-OL, providing the enantiomeric excess (ee) of a given sample. The choice of chiral stationary phase (CSP) is critical for achieving separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are often effective for resolving the enantiomers of indanol derivatives and related compounds. For instance, cellulose tris(3,5-dimethylphenylcarbamate) has been successfully used for the chiral separation of various racemic compounds. epa.govwindows.net While specific HPLC conditions for this compound are not widely published, methods developed for structurally similar compounds, such as other nitro-substituted aromatic alcohols, provide a strong basis for method development. bohrium.com

The determination of the absolute configuration of the chiral center at C-1 is essential for understanding its stereochemical properties. This is typically achieved through a combination of techniques. One common method is the comparison of the experimentally measured optical rotation with that of a known standard. For example, the absolute configuration of the enantiomers of 4-nitropropranolol and 7-nitropropranolol was determined by comparing their optical rotation values. bohrium.commdpi.com Another powerful technique is X-ray crystallography of a single crystal of an enantiomerically pure sample or a derivative. This method provides an unambiguous determination of the three-dimensional structure and thus the absolute configuration. researchgate.net

In the absence of a suitable crystal, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) using chiral derivatizing agents, like Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), can be employed. researchgate.net By forming diastereomeric esters with the alcohol, the differences in the chemical shifts of the protons near the chiral center can be used to deduce the absolute configuration. researchgate.net For the related compound (1S)-4-nitro-2,3-dihydro-1H-inden-1-ol, its structure is documented in chemical databases, implying that its absolute configuration has been determined, likely through one of these established methods. nih.gov

Table 1: General Methods for Stereochemical Analysis of Chiral Alcohols

| Technique | Purpose | Principle | Typical Application |

| Chiral HPLC | Enantiomeric Purity (ee) Determination | Differential interaction of enantiomers with a chiral stationary phase leading to separation. | Quantification of the ratio of enantiomers in a mixture. |

| Optical Polarimetry | Preliminary Absolute Configuration | Measurement of the rotation of plane-polarized light by a chiral compound. | Comparison with known standards to assign R/S configuration. |

| X-ray Crystallography | Definitive Absolute Configuration | Diffraction of X-rays by a single crystal to determine the precise 3D arrangement of atoms. | Unambiguous assignment of absolute stereochemistry. |

| NMR with Chiral Derivatizing Agents (e.g., Mosher's Acid) | Absolute Configuration Determination | Formation of diastereomeric derivatives which exhibit distinct NMR signals, allowing for spatial arrangement analysis. | Determination of absolute configuration of alcohols and amines. |

Diastereoselective Processes Involving this compound

Diastereoselective synthesis is a key strategy for controlling the stereochemistry of molecules with multiple chiral centers. In the context of this compound, diastereoselective processes are most relevant in the reduction of the corresponding ketone, 4-nitro-2,3-dihydro-1H-inden-1-one, to yield the alcohol. When the ketone is reduced, a new chiral center is formed at the C-1 position. If other chiral centers are already present in the molecule or if a chiral reducing agent is used, the reaction can proceed with diastereoselectivity, favoring the formation of one diastereomer over the other.

The reduction of substituted indanones and related cyclic ketones has been a subject of study, with various reducing agents and conditions leading to different diastereomeric ratios. For example, the reduction of tetralin-1,4-dione, a related dione, with different reducing agents resulted in varying ratios of the cis- and trans-diols. beilstein-journals.org Specifically, L-Selectride® favored the cis-diol, while Red-Al® favored the trans-diol. beilstein-journals.org These findings highlight the influence of the reducing agent on the stereochemical outcome.

In the case of the asymmetric reduction of prochiral ketones to produce enantiomerically enriched alcohols, chiral catalysts are employed. The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst, is a well-established method for the enantioselective reduction of ketones. This method has been applied to the synthesis of chiral indanols. While specific studies on the diastereoselective reduction of a substituted 4-nitro-2,3-dihydro-1H-inden-1-one are not extensively documented, the principles of stereoselective ketone reduction are directly applicable. The choice of catalyst and reaction conditions would be crucial in controlling the diastereoselectivity of such a transformation.

Table 2: Diastereoselective Reduction of Tetralin-1,4-dione (A Related Diketone) beilstein-journals.org

| Reducing Agent | Diastereomeric Ratio (cis:trans) | Yield (%) |

| NaBH₄ | 55:45 | 98 |

| LiAlH₄ | 40:60 | 76 |

| Red-Al® | 13:87 | 89 |

| BH₃·THF | 60:40 | 96 |

| L-Selectride® | 84:16 | 93 |

Chiral Recognition and Enantiodiscrimination Methodologies (e.g., via NMR with Chiral Solvating Agents)

Chiral recognition is the process by which a chiral molecule interacts differently with the two enantiomers of another chiral compound. This phenomenon is the basis for various methods of enantiodiscrimination, including the use of NMR spectroscopy with chiral solvating agents (CSAs). CSAs are chiral molecules that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte in solution. These diastereomeric complexes have different NMR spectra, resulting in the splitting of signals for the enantiomers, which allows for their differentiation and the determination of enantiomeric excess. nih.govunipi.it

The use of CSAs is a powerful tool for the analysis of chiral alcohols like this compound. A variety of CSAs have been developed, often featuring aromatic rings to induce significant chemical shift differences through anisotropic effects. Thiourea derivatives of amino alcohols, for instance, have been shown to be effective CSAs for the enantiodiscrimination of amino acid derivatives. nih.gov The presence of a nitro group in the analyte, as in this compound, can influence the interactions with the CSA through electronic effects and potential hydrogen bonding, which may enhance the enantiodiscrimination. nih.gov

Table 3: Examples of Chiral Solvating Agents and Their Applications

| Chiral Solvating Agent (CSA) | Analyte Class | Observed Effect | Reference |

| Thiourea derivatives of amino alcohols | Amino acid derivatives | Significant enantiodifferentiation in ¹H and ¹³C NMR spectra. | nih.gov |

| Isomannide and Isosorbide derivatives | N-3,5-dinitrobenzoylphenylglycine methyl ester | Effective enantiodiscrimination, with nonequivalence values comparable to or higher than literature reports for the same analyte. | unipi.it |

| Chiral Phosphoric Acids | Atropisomeric Quinolines (including nitro-substituted) | Clear splitting of signals in ¹H NMR, allowing for the determination of enantiomeric ratios. | nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopic Studies

NMR spectroscopy serves as a cornerstone for the structural elucidation of 4-Nitro-2,3-dihydro-1H-inden-1-ol, offering a window into the molecule's three-dimensional structure and dynamic behavior in solution.

The conformation of the five-membered ring in 2,3-dihydro-1H-inden-1-ol derivatives is a subject of considerable interest. The non-planar cyclopentene (B43876) ring can exist in various puckered conformations, and the substituents on the ring influence the preferred geometry. For this compound, the interplay between the hydroxyl and nitro groups, along with the fused benzene (B151609) ring, dictates the conformational landscape.

¹H NMR data for the enantiomers of this compound reveals distinct signals for the protons in the molecule, providing clues about its static conformation in a given solvent. For instance, the chemical shifts and coupling constants of the protons on the five-membered ring are sensitive to their dihedral angles, which in turn define the ring's pucker.

While standard ¹H NMR provides a time-averaged picture of the molecule's conformation, Dynamic NMR (DNMR) techniques, such as variable-temperature (VT) NMR, are crucial for investigating conformational exchange processes. ox.ac.uk By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of the signals. At low temperatures, the exchange between different conformations may be slow on the NMR timescale, resulting in separate signals for each conformer. As the temperature increases, the rate of exchange increases, leading to coalescence of the signals into a time-averaged spectrum. Such studies can provide quantitative information about the energy barriers to conformational changes, such as ring flipping or restricted rotation around single bonds. For substituted indanols, VT-NMR has been effectively used to study such dynamic behaviors. ox.ac.uk

Interactive Data Table: Representative ¹H NMR Data for this compound Enantiomers in CDCl₃

| Proton | (R)-Enantiomer (δ, ppm) | (S)-Enantiomer (δ, ppm) | Multiplicity | J (Hz) |

| Aromatic H | 8.12 | 8.12 | d | 8.4 |

| Aromatic H | 7.72 | 7.72 | d | 7.2 |

| Aromatic H | 7.43 | 7.43 | dd | 7.5, 7.5 |

| H-1 | 5.32 | 5.32 | dd | 6.6, 6.6 |

| H-3 | 3.60–3.52 | 3.60–3.52 | m | |

| H-3' | 3.32–3.24 | 3.32–3.24 | m | |

| H-2 | 2.63–2.56 | 2.63–2.56 | m | |

| H-2' | 2.06–2.00 | 2.06–2.00 | m |

The presence of both a hydroxyl (-OH) group, a hydrogen bond donor, and a nitro (-NO₂) group, a potential hydrogen bond acceptor, in this compound suggests the possibility of both intra- and intermolecular hydrogen bonding. These interactions can significantly influence the compound's physical properties and its behavior in biological systems.

NMR spectroscopy is a powerful tool for studying these non-covalent interactions. The chemical shift of the hydroxyl proton is highly sensitive to its hydrogen-bonding environment. In the absence of hydrogen bonding, the -OH proton typically resonates at a lower chemical shift (higher field). The formation of a hydrogen bond deshields the proton, causing its signal to shift downfield. By performing concentration-dependent NMR studies, it is possible to distinguish between intramolecular and intermolecular hydrogen bonding. The chemical shift of a proton involved in intermolecular hydrogen bonding will show a significant dependence on concentration, while that of a proton in an intramolecular hydrogen bond will be largely unaffected.

Furthermore, advanced NMR techniques like the Nuclear Overhauser Effect (NOE) can provide direct evidence for the spatial proximity of atoms, which is crucial for identifying the specific nature of intermolecular interactions. beilstein-journals.orguchicago.edu An NOE is observed between two protons that are close in space, regardless of whether they are connected through chemical bonds. For this compound, NOE experiments could be used to probe interactions between the hydroxyl proton and protons on a neighboring molecule, or between the indanol and solvent molecules, thereby elucidating the complex network of intermolecular interactions. beilstein-journals.orguchicago.edu

High-Resolution Mass Spectrometry (HRMS) for Mechanistic Pathway Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique that provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule. This capability is invaluable for confirming the identity of a synthesized compound and for elucidating fragmentation pathways, which can offer insights into the molecule's structure and stability.

For this compound, HRMS is used to confirm its molecular formula, C₉H₉NO₃. The high accuracy of the mass measurement allows for the unambiguous differentiation from other compounds that may have the same nominal mass. For instance, the calculated mass of the deprotonated molecule [M-H]⁻ of (S)-4-Nitro-2,3-dihydro-1H-inden-1-ol is 178.0510, and the experimentally found mass is 178.0512, which is in excellent agreement.

Interactive Data Table: HRMS Data for this compound

| Species | Calculated m/z | Found m/z |

| [M-H]⁻ | 178.0510 | 178.0512 |

Beyond confirming the molecular formula, the fragmentation pattern observed in the mass spectrum can provide structural information. Under electron impact (EI) or other ionization techniques, the molecular ion can fragment in predictable ways. The analysis of these fragments helps in confirming the connectivity of the atoms within the molecule. For nitroaromatic compounds, characteristic losses of NO, NO₂, and other fragments are often observed, which can be used to confirm the presence of the nitro group and its position on the aromatic ring.

Vibrational Spectroscopy (IR, Raman) for Subtle Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule. These techniques are particularly sensitive to the presence of specific functional groups and can offer insights into bonding and molecular symmetry. While specific experimental spectra for this compound are not widely published, a detailed analysis can be predicted based on the known vibrational frequencies of its constituent functional groups and comparison with structurally similar molecules. niscpr.res.inresearchgate.netnih.gov Computational methods, such as Density Functional Theory (DFT), can also be employed to predict the vibrational spectra with a high degree of accuracy. researchgate.net

Key expected vibrational modes for this compound include:

O-H Stretch: A broad and strong absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, is characteristic of the hydroxyl group's stretching vibration. The exact position and shape of this band are sensitive to hydrogen bonding.

N-O Stretches: The nitro group gives rise to two characteristic stretching vibrations: an asymmetric stretch (νas) and a symmetric stretch (νs). For aromatic nitro compounds, the asymmetric stretch typically appears in the range of 1500-1570 cm⁻¹, and the symmetric stretch is found between 1300-1370 cm⁻¹. These bands are often strong in the IR spectrum. niscpr.res.inacs.org

C-H Stretches: Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while aliphatic C-H stretches from the five-membered ring will be observed below 3000 cm⁻¹.

Aromatic C=C Stretches: The stretching vibrations of the carbon-carbon bonds in the benzene ring typically give rise to a series of bands in the 1450-1600 cm⁻¹ region.

C-N Stretch: The stretching vibration of the carbon-nitrogen bond is expected in the 800-900 cm⁻¹ range.

Raman spectroscopy provides complementary information to IR spectroscopy. Due to different selection rules, some vibrational modes that are weak or inactive in the IR spectrum may be strong in the Raman spectrum, and vice versa. For instance, the symmetric stretching vibration of the nitro group often gives a strong and characteristic band in the Raman spectrum.

Interactive Data Table: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| O-H Stretch | 3200-3600 | Strong, Broad | Weak |

| Aromatic C-H Stretch | 3000-3100 | Medium | Medium |

| Aliphatic C-H Stretch | 2850-2960 | Medium | Medium |

| Asymmetric NO₂ Stretch | 1500-1570 | Strong | Medium |

| Aromatic C=C Stretch | 1450-1600 | Medium-Strong | Medium-Strong |

| Symmetric NO₂ Stretch | 1300-1370 | Strong | Strong |

| C-O Stretch | 1000-1260 | Medium | Weak |

| C-N Stretch | 800-900 | Medium | Medium |

Computational and Theoretical Chemistry of 4 Nitro 2,3 Dihydro 1h Inden 1 Ol

Quantum Chemical Calculations (e.g., DFT) for Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the molecular and electronic properties of organic compounds like 4-Nitro-2,3-dihydro-1H-inden-1-OL. researchgate.netresearchgate.net These calculations provide a detailed understanding of the molecule's three-dimensional geometry, bond lengths, bond angles, and electronic distribution.

Table 1: Predicted Structural and Physicochemical Properties for (1S)-4-nitro-2,3-dihydro-1H-inden-1-ol

| Property | Value |

|---|---|

| Molecular Formula | C9H9NO3 |

| InChI Key | LZMRRYRIKGREQH-VIFPVBQESA-N |

| Monoisotopic Mass | 179.05824 Da |

| XlogP (predicted) | 1.3 |

Data sourced from PubChemLite. uni.lu

Table 2: Predicted Collision Cross Section (CCS) Values

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 180.06552 | 134.3 |

| [M+Na]+ | 202.04746 | 141.9 |

| [M-H]- | 178.05096 | 137.9 |

| [M+H-H2O]+ | 162.05550 | 134.0 |

Predicted CCS values per adduct calculated using CCSbase. m/z refers to the mass-to-charge ratio. uni.lu

Prediction of Reactivity Profiles and Reaction Pathways

The reactivity of this compound is largely dictated by its functional groups: the nitro group, the hydroxyl group, and the aromatic ring. evitachem.com Computational methods can predict the molecule's reactivity profile and potential reaction pathways.

Nitro Group: The electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution but can be reduced to form an amino group, a common transformation in organic synthesis. evitachem.com

Hydroxyl Group: The secondary alcohol can be oxidized to the corresponding ketone, 4-nitro-2,3-dihydro-1H-inden-1-one. mdpi.com It can also participate in esterification or etherification reactions.

Aromatic Ring: The distribution of electron density, influenced by the nitro group, can be mapped using DFT to predict the regioselectivity of aromatic substitution reactions. evitachem.com

Theoretical studies on similar molecules utilize Frontier Molecular Orbital (FMO) analysis to predict reaction outcomes. researchgate.netresearchgate.net The locations of the HOMO and LUMO indicate the most likely sites for nucleophilic and electrophilic attack, respectively. By calculating the energies of potential intermediates and transition states, computational models can map out the most favorable reaction pathways, providing a theoretical basis for synthetic strategies. researchgate.net

Conformational Landscape Analysis via Molecular Modeling

The non-aromatic five-membered ring in the 2,3-dihydro-1H-indene scaffold is not planar and can adopt various conformations. Furthermore, the hydroxyl group at the C1 position can have different orientations relative to the ring system. Molecular modeling techniques are employed to analyze this conformational landscape. researchgate.netscispace.com

By performing a systematic conformational search using molecular mechanics or quantum chemical methods, a potential energy surface can be generated. This surface reveals the stable, low-energy conformations of the molecule and the energy barriers between them. scispace.com Identifying the global minimum energy conformation is essential, as it represents the most populated state of the molecule under equilibrium conditions. This analysis is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as biological receptors. researchgate.net Studies on analogous five-membered ring systems often use these computational approaches to correlate conformation with observed chemical and physical properties. acs.org

In Silico Modeling of Intermolecular Interactions and Complexation

In silico modeling is a vital tool for studying how this compound engages in intermolecular interactions and forms complexes. The molecule possesses several features that govern its non-covalent interactions:

Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of both the hydroxyl and nitro groups can act as hydrogen bond acceptors. csic.es

π-Interactions: The aromatic ring can participate in π-π stacking with other aromatic systems or cation-π interactions.

Molecular docking simulations are a common in silico technique used to predict the binding orientation and affinity of a small molecule within the active site of a protein. researchgate.net For this compound, docking studies could predict its potential interactions with biological targets, guiding the design of new therapeutic agents. researchgate.net These models calculate a binding energy score based on the intermolecular forces—including hydrogen bonds, van der Waals forces, and electrostatic interactions—between the ligand and the receptor. researchgate.netcsic.es

Applications of 4 Nitro 2,3 Dihydro 1h Inden 1 Ol As a Synthetic Intermediate

Role in the Construction of Complex Indane and Indene (B144670) Frameworks

The indane and indene skeletons are significant structural motifs found in numerous natural products and pharmacologically active compounds. The synthesis of these frameworks often involves intramolecular cyclization reactions, such as Friedel-Crafts reactions, starting from appropriately substituted phenylpropanoic acids or related compounds. General methods for synthesizing the core indanone structure, the precursor to 4-nitro-2,3-dihydro-1H-inden-1-ol, include the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids. nih.govresearchgate.net Once the basic indanone framework is established, further modifications can be made.

The 4-nitro-1-indanone structure can be used to build more complex, fused carbocyclic systems. For instance, annulation reactions involving 1-indanones are a key strategy for accessing fused and spiro frameworks. rsc.org Ring expansion reactions of 1-indanones can be employed to construct seven-membered carbocycles, which are valuable synthetic intermediates for bioactive compounds. rsc.org Additionally, the active methylene (B1212753) group adjacent to the carbonyl in the indanone ring allows for condensation reactions, such as the Knoevenagel condensation, to introduce further complexity and build upon the indene framework. nih.gov These reactions provide pathways to highly functionalized and intricate polycyclic systems derived from the initial nitro-indane structure.

Precursor for Diversely Substituted Organic Molecules

The functional groups present in this compound and its ketone precursor offer multiple points for diversification. The ketone in 4-nitro-1-indanone can be a handle for a wide array of chemical transformations. For example, selective bromination at the alpha-position to the carbonyl group can introduce a leaving group, which can then be displaced by other nucleophiles to create a variety of substituted indanone derivatives. researchgate.net

Furthermore, the nitro group itself is a versatile functional group. It can be readily reduced to an amino group, which then opens up a vast number of synthetic possibilities. This amino-indanol scaffold can be acylated, alkylated, or used in the formation of amides, sulfonamides, and other nitrogen-containing functionalities. The catalytic reduction of nitroarenes is a well-established transformation, often utilizing metal nanoparticles as catalysts. rsc.orgresearchgate.net This conversion from a nitro to an amino group dramatically alters the electronic properties of the aromatic ring and provides a key site for further molecular elaboration, leading to a diverse library of substituted indane derivatives.

Contribution to Novel Heterocyclic Compound Synthesis

The 4-nitro-indane framework is a valuable precursor for the synthesis of complex heterocyclic compounds, particularly those containing spirocyclic systems. Spiro compounds, where two rings share a single atom, are of significant interest in medicinal chemistry due to their rigid three-dimensional structures.

Multi-component reactions are often employed to construct these complex heterocyclic architectures in a single step. For instance, the indane skeleton, typically from indane-1,3-dione (a related oxidized version of 4-nitro-1-indanone), is used in 1,3-dipolar cycloaddition reactions with azomethine ylides to form spiro[indane-pyrrolidine] derivatives. nih.govresearchgate.net These reactions are highly regio- and stereoselective, allowing for the controlled synthesis of complex molecules.

Specifically, the 4-nitro-indane moiety has been incorporated into novel spiro-imidazo pyridine-indene derivatives. nih.gov In these syntheses, the nitro-containing indane precursor is reacted with other components in a one-pot process to generate complex, fused heterocyclic systems. The resulting compounds, such as 4-Nitro-2,3-dihydro-1H,6H-spiro[imidazo[1,2-a]indeno[2,1-e]pyridine-5,1'-indene]-3',6(2'H)-dione, demonstrate the direct utility of the nitro-indane scaffold in building novel heterocyclic structures. nih.gov The presence of the nitro group in the final product also offers a handle for further functionalization, as discussed previously.

Below is a table summarizing the types of heterocyclic frameworks synthesized using the indane core.

| Starting Material Moiety | Reaction Type | Resulting Heterocyclic Framework | Reference |

| Indane-1,3-dione | 1,3-Dipolar Cycloaddition | Spiro[indane-pyrrolidine] | nih.govresearchgate.net |

| Indane-1,3-dione | Multi-component Reaction | Spiro[indoline-pyrrolidine] | bohrium.com |

| Nitro-indane Precursor | Multi-component Reaction | Spiro-imidazo pyridine-indene | nih.gov |

Future Research Directions and Unexplored Avenues for 4 Nitro 2,3 Dihydro 1h Inden 1 Ol

Exploration of Emerging Synthetic Technologies and Sustainable Approaches

The synthesis of nitro compounds and their derivatives is an area of continuous development, with a growing emphasis on sustainable and efficient methodologies. frontiersin.orgacs.org Future research on 4-Nitro-2,3-dihydro-1H-inden-1-OL could benefit from the application of emerging synthetic technologies.

Key areas for exploration include:

Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and reaction control, particularly for nitration reactions which can be highly exothermic. mdpi.com Investigating the synthesis of this compound and its precursors using flow chemistry could lead to more efficient and safer production methods.

Biocatalysis: The use of enzymes for the synthesis of chiral molecules is a well-established green chemistry approach. researchgate.net Lipases, for instance, have been successfully used in the kinetic resolution of related 2,3-dihydro-1H-inden-1-ols. researchgate.netresearchgate.net Future work could focus on identifying or engineering enzymes for the enantioselective reduction of the corresponding ketone, 4-nitro-2,3-dihydro-1H-inden-1-one, to produce enantiomerically pure (R)- or (S)-4-Nitro-2,3-dihydro-1H-inden-1-OL. bldpharm.com

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields in organic synthesis. nih.gov Its application to the nitration of 2,3-dihydro-1H-inden-1-one or subsequent reduction could offer a more rapid and energy-efficient route to the target molecule.

Sustainable Reagents and Solvents: Research into greener nitrating agents and the use of environmentally benign solvents would align with the principles of sustainable chemistry. beilstein-journals.org For example, exploring solid-supported catalysts or ionic liquids for the synthesis could minimize waste and improve recyclability. nih.gov

Application of Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

The ability to monitor chemical reactions in real-time provides invaluable insights into reaction kinetics, mechanisms, and the formation of transient intermediates. researchgate.net The application of advanced in-situ spectroscopic techniques to the synthesis and transformations of this compound represents a significant area for future investigation.

Potential techniques and their applications:

| Spectroscopic Technique | Potential Application for this compound |

| In-situ Raman Spectroscopy | Monitoring the reduction of the nitro group by observing the disappearance of the characteristic nitro stretching frequency. acs.org This could be used to optimize reaction conditions and study catalyst performance. |

| In-situ Infrared (IR) Spectroscopy | Tracking the conversion of the ketone precursor to the alcohol by monitoring the disappearance of the carbonyl (C=O) stretch and the appearance of the hydroxyl (O-H) stretch. researchgate.net |

| In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy | Providing detailed structural information about reactants, intermediates, and products directly in the reaction mixture, offering a comprehensive understanding of the reaction pathway. |

These techniques can provide a deeper understanding of the reaction mechanisms involved in the synthesis and subsequent reactions of this compound, leading to improved process control and efficiency. researchgate.netnih.gov

Synergistic Approaches Combining Computational and Experimental Methodologies

The integration of computational chemistry with experimental work offers a powerful approach to understanding and predicting chemical behavior. researchgate.net For this compound, this synergy could accelerate the discovery of new applications and optimize existing processes.

Future research could involve:

Density Functional Theory (DFT) Calculations: DFT can be used to predict the reactivity of different sites on the molecule, calculate spectroscopic properties to aid in characterization, and investigate reaction mechanisms. acs.orgnih.gov For example, DFT could be used to understand the regioselectivity of further functionalization on the aromatic ring or to model the interaction of the molecule with a catalyst surface.

Molecular Docking Studies: If this compound or its derivatives are explored for biological applications, molecular docking could be used to predict their binding affinity and mode of interaction with specific biological targets. researchgate.net

Predictive Modeling of Reaction Outcomes: By combining computational models with experimental data, it may be possible to develop predictive models for the outcomes of various reactions involving this compound under different conditions.

Potential for Novel Reaction Discovery and Unconventional Transformations

The unique combination of a nitro group and a secondary alcohol on a rigid indane scaffold opens up possibilities for novel and unconventional chemical transformations. mdpi.combohrium.com

Unexplored avenues include:

Intramolecular Cyclization Reactions: The nitro and hydroxyl groups could potentially participate in intramolecular cyclization reactions under specific conditions, leading to the formation of novel heterocyclic structures.

Nitro Group as a Directing Group: The nitro group can influence the regioselectivity of electrophilic aromatic substitution reactions, potentially allowing for the synthesis of novel polysubstituted indane derivatives. mdpi.com

Transformations of the Nitro Group: Beyond simple reduction to an amine, the nitro group can undergo a variety of other transformations, such as conversion to a nitroso group or participation in cycloaddition reactions, opening up a rich area of synthetic exploration. uic.edursc.orgacs.org

Catalytic C-H Functionalization: Direct functionalization of the C-H bonds of the indane scaffold, guided by the existing functional groups, could provide a more atom-economical route to complex derivatives.

The exploration of these novel reactions could lead to the discovery of new molecules with interesting properties and potential applications in materials science or medicinal chemistry.

Q & A

Q. What are the optimal synthetic routes for preparing 4-Nitro-2,3-dihydro-1H-inden-1-OL, and how do reaction conditions influence yield and purity?

Methodological Answer: A palladium-catalyzed hydration-olefin insertion cascade has been demonstrated as an efficient method for synthesizing dihydroindenone derivatives. Key factors include:

- Catalyst system : Pd(OAc)₂ with ligands (e.g., PPh₃) enhances regioselectivity .

- Solvent and temperature : Polar aprotic solvents (e.g., DMF) at 80–100°C optimize reaction rates.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the product from nitro-group-containing byproducts .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR : H and C NMR resolve the indenol ring’s stereochemistry and nitro-group orientation. Coupling constants (e.g., Hz) confirm substituent positions .

- X-ray crystallography : SHELXL (via SHELX suite) refines crystal structures, particularly for resolving nitro-group torsion angles. ORTEP-3 visualizes thermal ellipsoids and hydrogen-bonding networks .

- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 180.0654) .

Advanced Research Questions

Q. How do steric and electronic effects of the nitro group influence regioselectivity in catalytic transformations?

Methodological Answer: The nitro group’s electron-withdrawing nature directs electrophilic attacks to the indenol ring’s meta position. Computational studies (DFT, B3LYP/6-31G*) show:

Q. What strategies address contradictions in reported biological activity data for nitro-substituted indenols?

Methodological Answer: Discrepancies often arise from:

- Solubility variability : DMSO vs. aqueous buffers alter bioavailability. Use standardized protocols (e.g., OECD 423) for cytotoxicity assays .

- Stereochemical purity : Chiral HPLC (Chiralpak AD-H column) separates enantiomers, as (1R)- and (1S)-isomers exhibit divergent antibacterial activity (MIC: 8 µg/mL vs. 32 µg/mL) .

Q. How can computational modeling predict the stereoelectronic properties of this compound?

Methodological Answer:

- Molecular docking (AutoDock Vina) : Simulates binding to cytochrome P450 enzymes (binding energy: −9.2 kcal/mol) .

- TD-DFT calculations : Predict UV-Vis absorption maxima (λₘₐₓ = 320 nm) correlated with nitro → π* transitions .

- Solvent effects : COSMO-RS models optimize reaction pathways in polar solvents (ε = 37.5 for DMSO) .

Q. What safety protocols are essential for handling nitro-substituted indenols in laboratory settings?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.